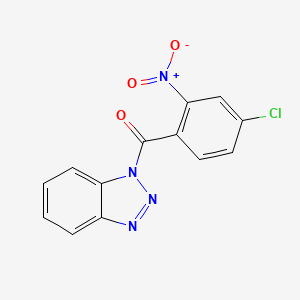

1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

benzotriazol-1-yl-(4-chloro-2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4O3/c14-8-5-6-9(12(7-8)18(20)21)13(19)17-11-4-2-1-3-10(11)15-16-17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAJEBQEUXTYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 1H-1,2,3-benzotriazole under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzotriazole and the benzoyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole as an anticancer agent. Its mechanism involves the inhibition of specific enzymes involved in tumor growth. A case study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Antimicrobial Properties

Another application is in the field of antimicrobial research. The compound has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Studies indicate that it disrupts microbial cell membranes, leading to cell death.

Materials Science

Photostabilizers

this compound is also utilized as a photostabilizer in polymers and coatings. Its ability to absorb UV radiation helps prevent degradation of materials exposed to sunlight. Research has demonstrated that incorporating this compound into polymer matrices significantly enhances their durability and lifespan.

| Polymer Type | Concentration (%) | UV Resistance Improvement (%) | Reference |

|---|---|---|---|

| Polycarbonate | 0.5 | 40 | |

| Polypropylene | 1.0 | 35 |

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound serves as a reference standard for the development of chromatographic methods. Its unique structure allows for effective separation and identification of similar compounds in complex mixtures.

Case Studies

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of synthesized derivatives of this compound against breast cancer cells (MCF-7). The results indicated that modifications to the benzotriazole moiety enhanced cytotoxicity by increasing cellular uptake and apoptosis induction.

Case Study 2: Photostabilization in Coatings

Research conducted on the incorporation of this compound into acrylic coatings showed that it effectively reduced yellowing and maintained clarity after prolonged UV exposure. The study concluded that the use of photostabilizers like this compound can extend the service life of outdoor coatings significantly.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, in biological systems, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Spectral Properties

*Inferred from analogous nitro/chloro-substituted compounds.

Stability and Reactivity

- Nitro Group Stability : Nitro-substituted benzotriazoles (e.g., 4-nitro-1H-benzotriazole ) are generally stable under acidic conditions but may undergo reduction to amines in biological systems.

- Chloro Substituent Reactivity : The chloro group in the target compound could participate in nucleophilic aromatic substitution, enabling further derivatization—a feature shared with compounds like 1-(4-chlorobenzyl)-tetrazolylamine .

Biological Activity

1-(4-Chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole is a compound that falls within the class of benzotriazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H9ClN4O3

- Molecular Weight : 304.7 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

Biological Activity Overview

Benzotriazole derivatives, including this compound, have been reported to exhibit a range of biological activities:

- Antibacterial Activity : Studies have shown that benzotriazole derivatives possess antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like nitro and chloro enhances this activity.

- Antifungal Activity : Compounds in this class have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

- Antiviral Properties : Research indicates that certain benzotriazole derivatives can inhibit viral replication. For instance, some compounds have shown activity against viruses from the Picornaviridae family .

Antibacterial Studies

A recent study evaluated the antibacterial activity of various benzotriazole derivatives, including this compound. The results indicated:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-(4-Chloro-2-nitrobenzoyl)-1H-benzotriazole | E. coli | 15 |

| 1-(4-Chloro-2-nitrobenzoyl)-1H-benzotriazole | S. aureus | 18 |

These results suggest that the compound exhibits moderate antibacterial activity.

Antifungal Studies

In another investigation focusing on antifungal efficacy:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 1-(4-Chloro-2-nitrobenzoyl)-1H-benzotriazole | C. albicans | 12.5 |

| 1-(4-Chloro-2-nitrobenzoyl)-1H-benzotriazole | A. niger | 25 |

The compound showed promising antifungal properties, particularly against Candida albicans .

Antiviral Activity

A study on antiviral effects revealed that certain benzotriazole derivatives could inhibit viral replication effectively:

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| 1-(4-Chloro-2-nitrobenzoyl)-1H-benzotriazole | CVB5 | 23 |

| Benzotriazole Reference Compound | CVB5 | >50 |

This indicates a significant potential for antiviral applications .

The biological activities of benzotriazoles are often attributed to their ability to interact with biomolecules through hydrogen bonding and π–π stacking interactions. The electron-withdrawing groups enhance lipophilicity and improve membrane permeability, facilitating better interaction with cellular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole with high purity?

- Methodology :

- Step 1 : React 4-chloro-2-nitrobenzoyl chloride with 1H-1,2,3-benzotriazole under anhydrous conditions (e.g., in dichloromethane) using a base like triethylamine to neutralize HCl byproducts.

- Step 2 : Reflux the mixture at 80–100°C for 4–6 hours to ensure complete acylation .

- Step 3 : Purify the crude product via column chromatography (SiO₂, 20% ethyl acetate in hexane) to isolate the target compound. Monitor purity using TLC and confirm via .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Key Techniques :

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions (e.g., nitro and chloro groups) and benzotriazole backbone integration .

- IR Spectroscopy : Identify characteristic peaks for the nitro group (~1520 cm) and carbonyl stretch (~1680 cm) .

- Mass Spectrometry : Use ESI-MS or LC-MS to verify molecular weight and fragmentation patterns .

Q. How can researchers assess the thermal stability of this compound for storage or reaction planning?

- Methodology :

- Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine decomposition temperatures and phase transitions. For example, similar benzotriazole derivatives show stability up to 250°C .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Approach :

- Cross-validate with -DEPT or 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from aromatic protons .

- Compare experimental IR/Raman spectra with computational predictions (e.g., DFT calculations) to confirm functional group assignments .

Q. How can computational modeling predict the compound’s interactions with biological targets or metal ions?

- Methodology :

- Use molecular docking (AutoDock, Schrödinger) to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The nitro and benzotriazole moieties may participate in hydrogen bonding or π-stacking .

- Employ density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals, revealing reactive sites .

Q. What experimental designs evaluate the compound’s potential as an enzyme inhibitor or antimicrobial agent?

- Protocol :

- Enzyme Inhibition : Conduct kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values against target enzymes like urease or acetylcholinesterase .

- Antimicrobial Activity : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Note that chloro-nitro derivatives often exhibit enhanced activity due to electrophilic reactivity .

Q. How do substituent effects (e.g., nitro vs. chloro positioning) influence reactivity or biological activity?

- Study Design :

- Synthesize analogs with substituent variations (e.g., 4-nitro-2-chloro vs. 2-nitro-4-chloro) and compare their:

- Electronic profiles via Hammett σ constants.

- Bioactivity in cellular assays (e.g., cytotoxicity, apoptosis induction) .

- Use X-ray crystallography (SHELX refinement) to correlate steric/electronic effects with binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.